molecular formula C12H11FN4S B3073064 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine CAS No. 1017232-65-3

2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine

Cat. No. B3073064
CAS RN: 1017232-65-3
M. Wt: 262.31 g/mol
InChI Key: UHNUSAOFQFYUCB-UHFFFAOYSA-N
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Description

“2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine” is a chemical compound with the molecular formula C12H11FN4S . It is a derivative of thiazolo[3,2-b][1,2,4]triazole .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives, which includes the compound , has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound has been established through various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC . The molecular weight of the compound is 262.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.31 . Other specific properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Green Chemistry

The compound can be synthesized using a green chemistry approach, which involves the use of sustainable irradiation as the power source and water as the solvent. This method helps reduce the hazardous ecological footprints of organic synthesis .

Visible-light-mediated Synthesis

The compound can be synthesized through a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions .

Anticancer Applications

Thiazolo[3,2-b][1,2,4]triazoles, which include the compound , have shown potential anticancer activity .

Antimicrobial Applications

These compounds have also demonstrated antimicrobial properties, making them potentially useful in the treatment of various infections .

Analgesic and Anti-inflammatory Applications

Thiazolo[3,2-b][1,2,4]triazoles have shown analgesic and anti-inflammatory activities, suggesting potential applications in pain management and the treatment of inflammatory conditions .

Antioxidant Applications

These compounds have demonstrated antioxidant activity, which could make them useful in the prevention of oxidative stress-related diseases .

Enzyme Inhibition

Thiazolo[3,2-b][1,2,4]triazoles have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antitubercular Agents

These compounds have shown potential as antitubercular agents, suggesting possible applications in the treatment of tuberculosis .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved sources .

Mechanism of Action

properties

IUPAC Name

2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4S/c13-9-3-1-2-8(6-9)11-15-12-17(16-11)10(4-5-14)7-18-12/h1-3,6-7H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUSAOFQFYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Reactant of Route 2
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Reactant of Route 3
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Reactant of Route 4
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Reactant of Route 5
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine
Reactant of Route 6
2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine

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